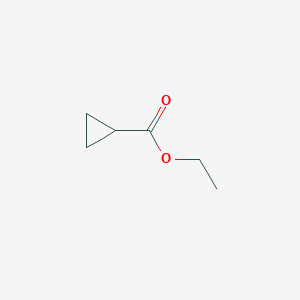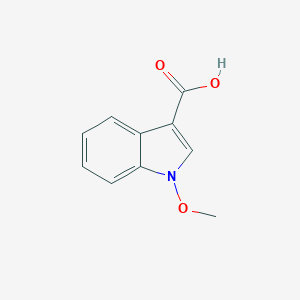
1-Methoxyindole-3-carboxylic acid
概要
説明
“1-Methoxyindole-3-carboxylic acid” is an indole derivative . It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position .
Synthesis Analysis
The synthesis of “1-Methoxyindole-3-carboxylic acid” involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It can also be synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position .
Molecular Structure Analysis
The molecular formula of “1-Methoxyindole-3-carboxylic acid” is C10H9NO3 . Its average mass is 191.183 Da and its monoisotopic mass is 191.058243 Da .
科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives, including 1-Methoxyindole-3-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Construction of Indoles in Alkaloids
The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and also indolizations of the resulting ene-hydrazides permitted the effective formation of key indole intermediates, assisting the total synthesis of the desired natural alkaloids .
Anticancer Activity
Indole-derived hybrid chalcones, which include 1-Methoxyindole-3-carboxylic acid, have shown promising anticancer activity . For instance, 1-methoxychalcone 14c exhibited impressive efficacy against Jurkat leukemia cells with an IC 50 value of 7.3 ± 0.1 μM .
Antioxidant Activity
Indole-derived hybrid chalcones also demonstrated strong antioxidant activity . The in vitro studies of radical scavenging activity utilizing DPPH radicals as well as the FRAP method demonstrated the strong activity of catechol derivatives .
Synthesis of Novel Indole-Hydrazone Analogues
Two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate, respectively .
Structural Properties and Thermal Stabilities
The structural properties of the synthetic products were confirmed by FT-IR, 1H NMR, and elemental analysis, while the thermal stabilities were also studied .
Safety and Hazards
The safety data sheet for “1-Methoxyindole-3-carboxylic acid” suggests wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
将来の方向性
Indole derivatives, including “1-Methoxyindole-3-carboxylic acid”, have attracted increasing attention in recent years due to their biologically active properties. They play a significant role in cell biology and are used for the treatment of various disorders in the human body . The development of new auxin mimic herbicides is one of the future directions in the field of auxin chemistry .
作用機序
Target of Action
1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.
Biochemical Pathways
For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the synthesis and function of indole derivatives can be influenced by various factors, including the presence of pathogens .
特性
IUPAC Name |
1-methoxyindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZLEZAQMDQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238760 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyindole-3-carboxylic acid | |
CAS RN |
91913-76-7 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?
A1: The research paper highlights a novel metabolic reaction observed with 1-methoxyindole-3-carboxylic acid: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.
Q2: How was this O-demethylation reaction studied and quantified in the research?
A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with 1-methoxyindole-3-carboxylic acid and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of 1-methoxyindole-3-carboxylic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



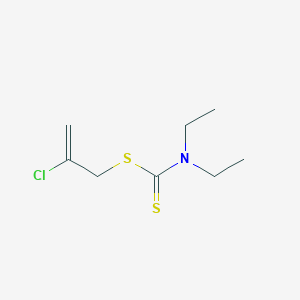

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

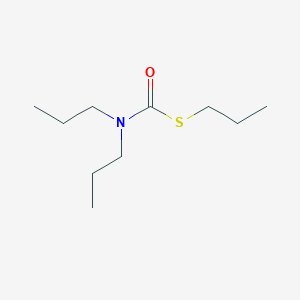
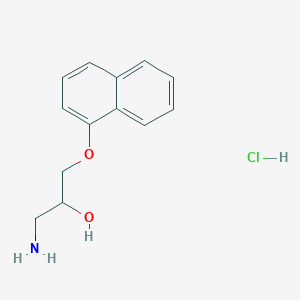

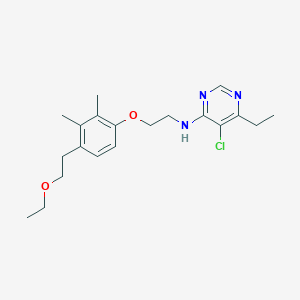
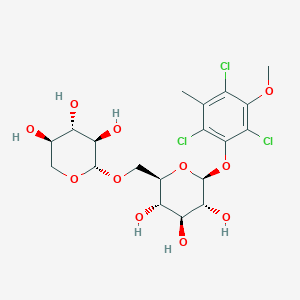
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
